1H-1,2,3-Benzotriazol-1-ylacetyl chloride
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Overview
Description
1H-1,2,3-Benzotriazol-1-ylacetyl chloride: is a chemical compound with the molecular formula C8H6ClN3O and a molecular weight of 195.608 g/mol . It is a derivative of benzotriazole, a versatile heterocyclic compound known for its wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science . The compound is characterized by the presence of a benzotriazole moiety attached to an acetyl chloride group, which imparts unique reactivity and stability to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1H-1,2,3-Benzotriazol-1-ylacetyl chloride can be synthesized through the reaction of 1H-1,2,3-benzotriazole with acetyl chloride in the presence of a base such as triethylamine . The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
1H-1,2,3-Benzotriazole+Acetyl Chloride→1H-1,2,3-Benzotriazol-1-ylacetyl Chloride
Industrial Production Methods:
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
1H-1,2,3-Benzotriazol-1-ylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1H-1,2,3-benzotriazole and acetic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines and alcohols to form imines and esters, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Bases like triethylamine, pyridine
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Imines: Formed by reaction with primary amines
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-ylacetyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride involves the reactivity of the acetyl chloride group, which can form covalent bonds with nucleophilic sites in target molecules . The benzotriazole moiety can stabilize the resulting intermediates through electronic and steric effects, facilitating various chemical transformations . The compound can interact with enzymes and receptors in biological systems, leading to potential therapeutic effects .
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole: The parent compound, known for its versatility in organic synthesis.
1H-1,2,3-Benzotriazol-1-ylacetonitrile: A related compound with similar reactivity but different functional groups.
1H-1,2,3-Benzotriazol-1-ylacetic acid: Another derivative with distinct chemical properties and applications.
Uniqueness:
1H-1,2,3-Benzotriazol-1-ylacetyl chloride is unique due to the presence of the acetyl chloride group, which imparts high reactivity towards nucleophiles and enables the formation of a wide range of derivatives . This makes it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWXYEPTQGCEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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